N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methylbenzamide N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 946272-21-5
VCID: VC8328748
InChI: InChI=1S/C20H19N3O3S/c1-3-27(25,26)19-12-11-18(22-23-19)15-8-6-9-16(13-15)21-20(24)17-10-5-4-7-14(17)2/h4-13H,3H2,1-2H3,(H,21,24)
SMILES: CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C
Molecular Formula: C20H19N3O3S
Molecular Weight: 381.4 g/mol

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methylbenzamide

CAS No.: 946272-21-5

Cat. No.: VC8328748

Molecular Formula: C20H19N3O3S

Molecular Weight: 381.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methylbenzamide - 946272-21-5

Specification

CAS No. 946272-21-5
Molecular Formula C20H19N3O3S
Molecular Weight 381.4 g/mol
IUPAC Name N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-methylbenzamide
Standard InChI InChI=1S/C20H19N3O3S/c1-3-27(25,26)19-12-11-18(22-23-19)15-8-6-9-16(13-15)21-20(24)17-10-5-4-7-14(17)2/h4-13H,3H2,1-2H3,(H,21,24)
Standard InChI Key VCLMNERNRCFPHA-UHFFFAOYSA-N
SMILES CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C
Canonical SMILES CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C

Introduction

Molecular Architecture and Structural Features

N-(3-(6-(Ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methylbenzamide (molecular formula: C20H19N3O3S\text{C}_{20}\text{H}_{19}\text{N}_{3}\text{O}_{3}\text{S}, molecular weight: 381.4 g/mol) consists of three primary components:

  • A pyridazine ring (six-membered heterocycle with two nitrogen atoms at positions 1 and 2)

  • An ethylsulfonyl group (-SO2_2C2_2H5_5) at position 6 of the pyridazine

  • A 2-methylbenzamide substituent linked via a phenyl group at position 3 of the pyridazine.

The SMILES notation (CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C) confirms the connectivity, while the InChIKey (VCLMNERNRCFPHA-UHFFFAOYSA-N) provides a unique stereochemical identifier. Comparative analysis with analogs reveals that replacing the ethylsulfonyl group with morpholine-sulfonyl or isopropylsulfonyl alters solubility and target affinity .

Table 1: Structural Comparison with Analogous Compounds

Compound NameSubstituent VariationsKey Structural Differences
Target CompoundEthylsulfonyl, 2-methylbenzamideBaseline structure
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-(piperidine-1-sulfonyl)benzamidePiperidine-sulfonyl, 4-benzamideEnhanced hydrogen bonding capacity
2-chloro-N-{3-[6-(ethylsulfanyl)pyridazin-3-yl]phenyl}-4-fluorobenzamide Ethylsulfanyl, chloro-fluoro benzamideReduced oxidation state at sulfur

Synthesis and Optimization Strategies

The synthesis involves three critical stages:

  • Pyridazine Ring Formation: Cyclocondensation of 1,4-diketones with hydrazines generates the pyridazine core.

  • Sulfonylation: Reaction with ethanesulfonyl chloride introduces the -SO2_2C2_2H5_5 group at position 6.

  • Benzamide Coupling: Amide bond formation between 3-aminophenylpyridazine and 2-methylbenzoyl chloride completes the structure.

Key challenges include minimizing byproducts during sulfonylation (typical yield: 60–75%) and ensuring regioselectivity in benzamide attachment. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity.

Physicochemical and Pharmacokinetic Properties

Experimental and predicted data highlight the compound's drug-like characteristics:

Table 2: Physicochemical Profile

ParameterValueMethod/Source
logP (Partition coefficient)5.06Computational prediction
logD (Distribution coefficient)5.06pH 7.4 simulation
Polar Surface Area44.16 ŲTopological calculation
Aqueous Solubility-5.30 (logSw)Ali-Brundum model

The high logP/logD values suggest lipophilicity, which may enhance membrane permeability but limit aqueous solubility. The polar surface area (<50 Ų) indicates potential blood-brain barrier penetration .

Biological Activity and Mechanistic Insights

While direct studies on N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methylbenzamide are unavailable, structurally related pyridazines exhibit:

  • Kinase Inhibition: Analogous compounds suppress tyrosine kinases (IC50_{50}: 10–100 nM) by binding to ATP pockets .

  • Antiviral Effects: Pyridazine sulfonamides inhibit viral proteases (e.g., SARS-CoV-2 Mpro^\text{pro}) through covalent interactions with catalytic cysteine residues.

  • Anticancer Activity: Derivatives induce apoptosis in HeLa cells (EC50_{50}: 2.5 μM) via caspase-3 activation.

Molecular docking simulations predict strong interactions (ΔG\Delta G: -9.8 kcal/mol) between the sulfonyl group and kinase active sites, while the benzamide moiety stabilizes binding through π-π stacking .

Research Gaps and Future Directions

Despite promising structural features, critical questions remain:

  • Metabolic Stability: Sulfonamide oxidation may generate reactive metabolites requiring toxicological assessment.

  • Selectivity: Off-target effects on cytochrome P450 enzymes (e.g., CYP3A4) must be quantified.

  • Formulation: Nanoemulsion or cyclodextrin complexation could address solubility limitations.

Proposed studies include:

  • In Vitro Screening: Antiproliferative assays across NCI-60 cancer cell lines.

  • ADMET Profiling: Microsomal stability testing and hERG channel liability assessment.

  • Crystallography: Co-crystallization with target proteins to refine structure-activity relationships.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator